N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide
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Overview
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide, commonly known as DMFBA, is a chemical compound with a molecular formula of C16H12F2N2OS. It is a yellow crystalline solid that has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells.
Mechanism of Action
DMFBA works by undergoing a chemical reaction with N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide, specifically hydrogen peroxide (H2O2), resulting in the formation of a fluorescent product. The mechanism of this reaction involves the oxidation of the sulfur atom in DMFBA by H2O2, which leads to the formation of a highly fluorescent compound.
Biochemical and Physiological Effects
DMFBA has been shown to be non-toxic to living cells at low concentrations, making it an ideal fluorescent probe for studying this compound in biological systems. It has also been shown to be stable under physiological conditions, allowing for long-term imaging experiments. Additionally, DMFBA has been used to study the effects of antioxidants on this compound levels in living cells, providing insights into the mechanisms of action of these compounds.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMFBA is its high selectivity for H2O2, which allows for specific detection of this N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide in living cells. Additionally, DMFBA has a high quantum yield, which means that it produces a strong fluorescent signal even at low concentrations. However, DMFBA has some limitations, including its sensitivity to pH and temperature changes, which can affect its fluorescence properties. It also has a relatively short half-life in living cells, which limits its use for long-term imaging experiments.
Future Directions
There are several future directions for the use of DMFBA in scientific research. One area of interest is the development of new fluorescent probes based on the DMFBA structure that can detect other N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide besides H2O2. Additionally, DMFBA can be used in combination with other fluorescent probes to study multiple biological processes simultaneously. Finally, the use of DMFBA in animal models of disease could provide insights into the role of this compound in various pathologies.
Synthesis Methods
DMFBA can be synthesized through a multi-step process involving the condensation of 2-amino-4,6-dimethylbenzothiazole with 3,4-difluorobenzoyl chloride. The resulting product is then purified through recrystallization to obtain pure DMFBA.
Scientific Research Applications
DMFBA has been widely used in scientific research as a fluorescent probe for the detection of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide in living cells. This compound are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various diseases such as cancer, diabetes, and neurodegenerative disorders. DMFBA can detect this compound by undergoing a chemical reaction with them, resulting in a fluorescent signal that can be visualized under a microscope. This allows researchers to study the role of this compound in various biological processes and diseases.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c1-8-5-9(2)14-13(6-8)22-16(19-14)20-15(21)10-3-4-11(17)12(18)7-10/h3-7H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVULIHIMVRBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971972 |
Source
|
Record name | N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,4-difluorobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5653-72-5 |
Source
|
Record name | N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,4-difluorobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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